molecular formula C18H18ClNO4 B6412660 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% CAS No. 1261940-94-6

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6412660
CAS RN: 1261940-94-6
M. Wt: 347.8 g/mol
InChI Key: IWWCXUUCKDNYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid (2-APCB) is an organic compound that has been widely used in laboratory experiments and research. It is a versatile compound that can be used in a variety of applications, including synthesis, research, and drug development. It is a versatile compound that is used in a variety of ways, including as a building block for drug synthesis, as a research tool, and as a reagent for biochemical and physiological studies.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% has a wide range of applications in scientific research. It can be used to synthesize drugs and other compounds, as a reagent for biochemical and physiological studies, and as a research tool. It has also been used to study the effects of various drugs on the body, as well as to investigate the structure and function of enzymes.

Mechanism of Action

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% can act as an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. In addition, 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% can also act as a substrate for enzymes involved in drug metabolism, allowing for the study of the effects of drugs on the body.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been used to study the effects of drugs on the body, as well as to investigate the structure and function of enzymes. In addition, it has been used to study the effects of various drugs on the body, as well as to investigate the structure and function of enzymes.

Advantages and Limitations for Lab Experiments

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of applications, including synthesis, research, and drug development. It is also relatively stable and easy to work with, making it ideal for use in laboratory experiments. However, it is important to note that 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% is a toxic compound, and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95%. These include further investigation into the effects of 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% on the body, further exploration of its potential as a drug synthesis tool, and further exploration of its potential as a reagent for biochemical and physiological studies. Additionally, further research may be conducted into the potential applications of 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% in drug development and drug delivery systems. Finally, further research may be conducted into the potential use of 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% in the development of new drugs and drug delivery systems.

Synthesis Methods

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-bromo-2-chloro-benzoic acid with 4-aminophenol in the presence of a base. This reaction yields the desired product in high yields. Other methods for synthesizing 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid, 95% include the reaction of 4-bromo-2-chloro-benzoic acid with 4-aminophenol in the presence of an acid, and the reaction of 4-bromo-2-chloro-benzoic acid with 4-aminophenol in the presence of a catalyst.

properties

IUPAC Name

4-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)15-10-12(19)6-9-14(15)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCXUUCKDNYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid

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